molecular formula C12H18F3NO4 B6321083 [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID CAS No. 1274903-44-4

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID

Cat. No.: B6321083
CAS No.: 1274903-44-4
M. Wt: 297.27 g/mol
InChI Key: ULMREMQUQDQZLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often utilize flow microreactor systems for a more efficient and sustainable process .

Chemical Reactions Analysis

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is acid-labile, meaning it can be removed under acidic conditions, releasing the free amine and carbon dioxide . This protection-deprotection mechanism is crucial in multi-step organic synthesis to prevent unwanted reactions at the amine site.

Comparison with Similar Compounds

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Similar compounds include:

These compounds share the common feature of the Boc protecting group but differ in their specific applications and chemical properties.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-5-6-7-11(8(17)18,12(13,14)15)16-9(19)20-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMREMQUQDQZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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